molecular formula C15H21N3O4S B11000691 N-[2-(dimethylsulfamoyl)ethyl]-2-[(1-methyl-1H-indol-4-yl)oxy]acetamide

N-[2-(dimethylsulfamoyl)ethyl]-2-[(1-methyl-1H-indol-4-yl)oxy]acetamide

Cat. No.: B11000691
M. Wt: 339.4 g/mol
InChI Key: ICLNDYLCAYBWBO-UHFFFAOYSA-N
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Description

N-{2-[(DIMETHYLAMINO)SULFONYL]ETHYL}-2-[(1-METHYL-1H-INDOL-4-YL)OXY]ACETAMIDE is a synthetic organic compound that features a complex structure with both indole and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(DIMETHYLAMINO)SULFONYL]ETHYL}-2-[(1-METHYL-1H-INDOL-4-YL)OXY]ACETAMIDE typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the appropriate amine with a sulfonyl chloride under basic conditions.

    Coupling Reaction: The final step involves coupling the indole derivative with the sulfonamide intermediate using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(DIMETHYLAMINO)SULFONYL]ETHYL}-2-[(1-METHYL-1H-INDOL-4-YL)OXY]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The sulfonamide group can be reduced to the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-2,3-dione derivatives, while reduction of the sulfonamide group can produce the corresponding amine.

Scientific Research Applications

N-{2-[(DIMETHYLAMINO)SULFONYL]ETHYL}-2-[(1-METHYL-1H-INDOL-4-YL)OXY]ACETAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound might be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of N-{2-[(DIMETHYLAMINO)SULFONYL]ETHYL}-2-[(1-METHYL-1H-INDOL-4-YL)OXY]ACETAMIDE involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, potentially modulating their activity. The sulfonamide group can enhance the compound’s binding affinity and specificity for certain targets. The exact pathways involved would depend on the specific biological context and the targets being investigated.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(DIMETHYLAMINO)SULFONYL]ETHYL}-2-[(1-METHYL-1H-INDOL-4-YL)OXY]ACETAMIDE is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. Its structure allows for versatile interactions with various targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C15H21N3O4S

Molecular Weight

339.4 g/mol

IUPAC Name

N-[2-(dimethylsulfamoyl)ethyl]-2-(1-methylindol-4-yl)oxyacetamide

InChI

InChI=1S/C15H21N3O4S/c1-17(2)23(20,21)10-8-16-15(19)11-22-14-6-4-5-13-12(14)7-9-18(13)3/h4-7,9H,8,10-11H2,1-3H3,(H,16,19)

InChI Key

ICLNDYLCAYBWBO-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=CC=C2OCC(=O)NCCS(=O)(=O)N(C)C

Origin of Product

United States

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